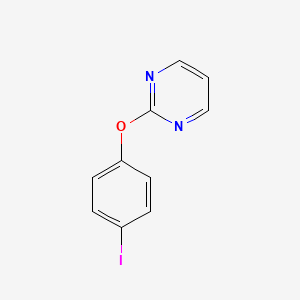

2-(4-Iodophenoxy)pyrimidine

Description

Structure

3D Structure

Properties

IUPAC Name |

2-(4-iodophenoxy)pyrimidine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C10H7IN2O/c11-8-2-4-9(5-3-8)14-10-12-6-1-7-13-10/h1-7H | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ACTXYGJBAXDKAS-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CN=C(N=C1)OC2=CC=C(C=C2)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C10H7IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10363310 | |

| Record name | 2-(4-iodophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

298.08 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

330792-86-4 | |

| Record name | 2-(4-iodophenoxy)pyrimidine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10363310 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Chemical Reactivity and Transformation of 2 4 Iodophenoxy Pyrimidine

Cross-Coupling Reactions Involving the C(aryl)–I Bond

The presence of an iodine atom on the phenyl ring provides a versatile handle for numerous transition metal-catalyzed cross-coupling reactions. These reactions are fundamental in constructing new carbon-carbon and carbon-heteroatom bonds, thereby enabling the synthesis of a wide array of derivatives with diverse functionalities.

Palladium-Catalyzed Suzuki-Miyaura Coupling

The Suzuki-Miyaura coupling is a powerful and widely used method for forming carbon-carbon bonds. In the context of 2-(4-iodophenoxy)pyrimidine, this reaction involves the palladium-catalyzed coupling of the aryl iodide with an organoboron compound, typically a boronic acid or its ester. academie-sciences.frmdpi.com This reaction is valued for its mild conditions, high functional group tolerance, and the commercial availability of a vast library of boronic acids. mdpi.com

The general reaction scheme involves a palladium catalyst, often with phosphine (B1218219) ligands, and a base in a suitable solvent system. academie-sciences.frnih.gov The choice of reaction parameters can be crucial for achieving high yields and preventing side reactions, such as homocoupling of the boronic acid. nih.gov The reactivity of the C-I bond is generally high, allowing for efficient coupling under various conditions.

Below is a table summarizing typical conditions for Suzuki-Miyaura coupling reactions involving aryl iodides, which are analogous to the reactivity of this compound.

| Catalyst | Base | Solvent | Temperature (°C) | Reference |

|---|---|---|---|---|

| Pd(PPh₃)₄ | K₂CO₃ | Toluene | 110 | academie-sciences.fr |

| Pd(PPh₃)₄ | Na₂CO₃ | Toluene/Ethanol | 110 | academie-sciences.fr |

| PdCl₂(dppf) | K₂CO₃ | iPrOH/H₂O | 40-80 | mdpi.com |

| Pd(PPh₃)₄ | K₂CO₃ | Ethanol/Toluene/H₂O | 55-90 | nih.gov |

Sonogashira Coupling Reactions

The Sonogashira coupling enables the formation of a carbon-carbon bond between an aryl halide and a terminal alkyne. wikipedia.org This reaction is typically catalyzed by a palladium complex in the presence of a copper(I) co-catalyst and an amine base. wikipedia.orgorganic-chemistry.org The reaction is highly efficient for aryl iodides, making this compound a suitable substrate for introducing alkynyl functionalities. wikipedia.org These alkynylated products can serve as precursors for more complex structures through subsequent transformations of the triple bond.

The Sonogashira reaction is instrumental in the synthesis of a variety of compounds, including pharmaceuticals and organic materials. wikipedia.org While classic conditions often require an anhydrous and anaerobic environment, newer methods have been developed that can be performed under milder, and even aqueous, conditions. organic-chemistry.orgnih.gov

The following table outlines representative conditions for Sonogashira coupling reactions.

| Catalyst | Co-catalyst | Base | Solvent | Temperature | Reference |

|---|---|---|---|---|---|

| Pd(PPh₃)₂Cl₂ | CuI | Amine | Various | Room Temp | wikipedia.org |

| Pd-Cu catalysts | - | Amine | DMF | 80°C | researcher.life |

| Palladium(II) β-oxoiminatophosphane complexes | CuI | Amine | Various | Mild | organic-chemistry.org |

| Aminopyrimidine-palladium(II) complex | None (Copper-free) | - | Aqueous | Mild | nih.gov |

Other Transition Metal-Catalyzed Coupling Reactions for Functionalization

Beyond Suzuki-Miyaura and Sonogashira couplings, the C(aryl)-I bond of this compound can be functionalized through various other transition metal-catalyzed reactions. These methods allow for the introduction of a wide range of functional groups, further expanding the synthetic utility of this compound. Examples of such transformations include carbonylation reactions to introduce carbonyl-containing moieties like amides and esters. sioc-journal.cn

The field of C-H bond activation and functionalization, often catalyzed by transition metals such as rhodium, ruthenium, and palladium, has also seen significant advancements. sioc-journal.cnmdpi.comresearchgate.netrsc.orgnih.gov These reactions can lead to the formation of complex heterocyclic structures. mdpi.comresearchgate.netrsc.orgnih.gov

The table below provides a glimpse into the diversity of these other coupling reactions.

| Reaction Type | Catalyst | Reactant | Key Feature | Reference |

|---|---|---|---|---|

| Carbonylation | Palladium | Carbon Monoxide | Synthesis of carbonyl compounds | sioc-journal.cn |

| C-H Annulation | Rh(III) | Iodonium Ylide | Formation of tricyclic benzothiazines | mdpi.com |

| C-H Annulation | Ru(II) | Iodonium Ylide | Synthesis of pyrido[1,2-a]benzimidazoles | mdpi.com |

| C-H Activation/Cyclization | Copper(I) | Sulfoxonium Ylides | Synthesis of α-arylated sulfoxonium ylides | researchgate.net |

Nucleophilic Substitutions on the Pyrimidine (B1678525) Ring System

The pyrimidine ring is inherently electron-deficient, which makes it susceptible to nucleophilic attack, particularly at the 2-, 4-, and 6-positions. wikipedia.orgbhu.ac.in This reactivity can be exploited to modify the pyrimidine core of this compound or its precursors.

Reactivity of the Pyrimidine Halogen (if a precursor or analogue)

In the synthesis of this compound, a common precursor is a dihalopyrimidine, such as 2,4-dichloropyrimidine (B19661). The chlorine atoms on the pyrimidine ring are susceptible to nucleophilic substitution. wuxiapptec.com The regioselectivity of this substitution can often be controlled. For instance, in 2,4-dichloropyrimidine, nucleophilic attack generally occurs preferentially at the C4 position. wuxiapptec.commdpi.com This selective reactivity allows for the sequential introduction of different substituents.

However, the first nucleophilic displacement deactivates the pyrimidine core towards subsequent substitution, often requiring harsher reaction conditions for the second substitution to occur. beilstein-journals.org The reactivity of halopyrimidines in nucleophilic aromatic substitution (SNAr) is a well-established principle in heterocyclic chemistry. beilstein-journals.orgresearchgate.net

Substituent Effects on Pyrimidine Reactivity

The reactivity of the pyrimidine ring towards nucleophiles is significantly influenced by the nature of the substituents attached to it. Electron-donating groups can decrease the ring's electrophilicity, making nucleophilic substitution more difficult. Conversely, electron-withdrawing groups enhance the susceptibility of the ring to nucleophilic attack. beilstein-journals.org

For example, the presence of an electron-donating group at the C6 position of a 2,4-dichloropyrimidine can alter the regioselectivity of nucleophilic substitution, favoring attack at the C2 position instead of the usual C4. wuxiapptec.com The introduction of a nitroso group has also been shown to activate a chloro-substituted pyrimidine towards nucleophilic substitution. beilstein-journals.orgresearchgate.net These substituent effects are crucial considerations in the design of synthetic routes involving pyrimidine derivatives.

Transformations Involving the Phenoxy Moiety

The phenoxy portion of the molecule contains two primary sites for chemical transformation: the carbon-iodine bond and the aromatic C-H bonds. The iodine atom, in particular, serves as a versatile functional handle for cross-coupling reactions.

The para-iodine substituent is an excellent leaving group, making it a prime site for palladium-catalyzed cross-coupling reactions such as Suzuki, Sonogashira, Heck, and Kumada reactions. nih.gov These reactions allow for the formation of new carbon-carbon or carbon-heteroatom bonds, replacing the iodine atom with various organic fragments. The phenylchalcogenyl group has been noted to play an important role in facilitating such palladium-catalyzed reactions under mild conditions. nih.gov Furthermore, the iodine atom can be replaced via nucleophilic aromatic substitution (SNAr) under specific conditions, typically involving strong bases, with amines being common nucleophiles to yield aryl ether analogs. The activation of iodoarenes can also lead to the formation of hypervalent iodine reagents, such as diaryliodonium salts, which can arylate a variety of nucleophiles without the need for a transition metal catalyst. acs.org

Another key transformation is the functionalization of the C-H bonds on the phenyl ring. Palladium-catalyzed, ligand-directed C-H functionalization is an effective method for introducing new functional groups onto unactivated arene C-H bonds. mdpi.com Specifically, the pyrimidine ring connected via an ether linkage can act as a directing group for ortho-C-H activation of the phenol (B47542) derivative. mdpi.com This allows for the selective introduction of substituents, such as acetoxy groups, at the position ortho to the phenoxy oxygen. mdpi.com

Table 1: Selected Transformations of the Phenoxy Moiety

| Reaction Type | Reagents & Conditions | Product Type |

| Suzuki Coupling | Arylboronic acid, Pd catalyst (e.g., Pd(PPh₃)₄), Base (e.g., Na₂CO₃) | 2-(4-Arylphenoxy)pyrimidine |

| Sonogashira Coupling | Terminal alkyne, Pd catalyst, Cu(I) cocatalyst, Base | 2-(4-(Alkynyl)phenoxy)pyrimidine |

| Heck Coupling | Alkene, Pd catalyst, Base | 2-(4-(Alkenyl)phenoxy)pyrimidine |

| Nucleophilic Aromatic Substitution | Nucleophile (e.g., Amine), Base | 2-(4-(Amino)phenoxy)pyrimidine |

| ortho-C-H Acetoxylation | Pd(OAc)₂, PhI(OAc)₂ (oxidant) | 2-(2-Acetoxy-4-iodophenoxy)pyrimidine |

Further Derivatization of the Pyrimidine Core

The pyrimidine ring itself is an electron-deficient heterocycle, which dictates its reactivity. While resistant to electrophilic substitution unless activated, it is susceptible to nucleophilic attack and other transformations.

Derivatization often begins by introducing a leaving group, such as a halogen, onto the pyrimidine ring. For instance, positions 4 and 6 of the pyrimidine can be chlorinated. rsc.org These chloro-derivatives are then valuable intermediates for nucleophilic aromatic substitution (SNAr) reactions. Various nucleophiles, including amines and alkoxides, can displace the chloride to introduce a wide array of functional groups. rsc.orgnih.gov Acid-catalyzed amination of chloropyrimidines has been shown to be effective, even in aqueous media. nih.gov

Hydrogenation offers another route for modifying the pyrimidine core. Catalytic hydrogenation, for example using a Pd/C catalyst, can reduce the pyrimidine ring. beilstein-archives.org Depending on the substrate and reaction conditions, this can lead to the formation of di- or tetrahydropyrimidine (B8763341) derivatives. beilstein-archives.org Additionally, multicomponent reactions, such as the Biginelli reaction, provide a pathway to construct highly substituted dihydropyrimidine (B8664642) structures, which can be analogous to further derivatization of the core. researchgate.net

Table 2: Potential Derivatization Reactions of the Pyrimidine Core

| Reaction Type | Reagents & Conditions | Potential Product |

| Chlorination | Chlorinating agent (e.g., POCl₃) | 2-(4-Iodophenoxy)-4-chloropyrimidine |

| Nucleophilic Substitution (Amination) | Amine, Base or Acid Catalyst | 4-Amino-2-(4-iodophenoxy)pyrimidine |

| Hydrogenation | H₂, Pd/C catalyst | 2-(4-Iodophenoxy)dihydropyrimidine |

Chemo- and Regioselectivity in Reactions of this compound

The presence of multiple reactive sites in this compound makes chemo- and regioselectivity critical considerations during its chemical transformations. oxfordsciencetrove.com Chemoselectivity involves a reagent choosing between different functional groups, while regioselectivity concerns the specific position of reaction within a functional group or on an aromatic ring. oxfordsciencetrove.com

In palladium-catalyzed cross-coupling reactions, high chemoselectivity for the C-I bond over C-H bonds on either ring is expected. The oxidative addition of a palladium catalyst to an aryl-iodide bond is a much lower energy process than C-H activation, ensuring that reactions like Suzuki or Sonogashira coupling occur selectively at the iodo-substituted position of the phenoxy ring.

Regioselectivity becomes paramount when considering reactions on the pyrimidine or phenyl rings. For C-H activation on the phenoxy moiety, the pyrimidine-ether linkage directs functionalization to the ortho position. mdpi.com

On the pyrimidine ring, the existing 2-phenoxy substituent significantly influences the regioselectivity of further substitutions. The pyrimidine ring is electron-deficient, a character enhanced by the electron-withdrawing nature of the 2-phenoxy group. This deactivates the ring towards electrophiles but activates it for nucleophilic substitution, particularly at the C4 and C6 positions. In nucleophilic aromatic substitution reactions on substituted pyrimidines, such as 2-MeSO₂-4-chloropyrimidine, the regioselectivity (C2 vs. C4) can be highly dependent on the nature of the nucleophile. wuxiapptec.com For 2,4-dihalopyrimidines, substitution reactions typically favor the C4 position. nih.gov However, specialized palladium catalysts with bulky N-heterocyclic carbene ligands have been developed to uniquely favor C2-selective cross-coupling. nih.gov In the case of this compound, any introduced leaving group at C4 or C6 would be the primary site for nucleophilic attack.

Table 3: Summary of Selectivity in Reactions

| Reaction | Moiety | Selectivity Type | Preferred Site of Reaction | Rationale |

| Pd-Catalyzed Cross-Coupling | Phenoxy | Chemoselective | C-I bond | Lower activation energy for C-I oxidative addition vs. C-H activation. |

| Pd-Catalyzed C-H Activation | Phenoxy | Regioselective | ortho to ether linkage | The pyrimidine ether acts as a directing group. mdpi.com |

| Nucleophilic Aromatic Substitution | Pyrimidine (with leaving group at C4/C6) | Regioselective | C4 / C6 positions | These positions are electronically activated for nucleophilic attack. wuxiapptec.com |

Structural Characterization and Spectroscopic Analysis of 2 4 Iodophenoxy Pyrimidine Derivatives

Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Assignment

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for determining the precise structure of organic molecules by probing the magnetic properties of atomic nuclei. Both ¹H and ¹³C NMR are employed to map the carbon-hydrogen framework of 2-(4-iodophenoxy)pyrimidine derivatives.

In the ¹H NMR spectrum of a related compound, methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, the signals corresponding to the aromatic protons of the 4-iodophenyl group appear as two doublets at δ 7.71 ppm and δ 7.01 ppm. mdpi.com The proton on the pyrimidine (B1678525) ring (C4-H) is observed as a doublet at δ 5.11 ppm, while the two N-H protons give rise to singlets at δ 10.38 and δ 9.66 ppm. mdpi.com The methyl ester and the C6-methyl group protons are seen as singlets at δ 3.54 ppm and δ 2.29 ppm, respectively. mdpi.com

For another derivative, 5-[4-(4-iodophenoxy)phenyl]pyrimidine-2,4,6-trione, the protons on the 4-iodophenoxy moiety are observed as doublets at δ 7.72 ppm and δ 6.92 ppm. mdpi.com

The ¹³C NMR spectrum provides information on the carbon skeleton. For methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, characteristic signals are observed at δ 174.8 (C=S), δ 165.9 (C=O), and various peaks for the aromatic and pyrimidine ring carbons, including a notable signal at δ 94.3 for the iodine-bearing aromatic carbon. mdpi.com In the case of 5-(4-Iodophenyl)tetrazolo[1,5-a]pyrimidine, the carbon atoms of the 4-iodophenyl group show signals at δ 138.6, 135.8, 130.4, and 101.1 ppm. beilstein-journals.org

| Compound | Nucleus | Chemical Shift (δ, ppm) and Multiplicity |

| Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate mdpi.com | ¹H NMR | 10.38 (s, 1H, N-H), 9.66 (s, 1H, N-H), 7.71 (d, J = 8.0 Hz, 2H, Ar-H), 7.01 (d, J = 8.1 Hz, 2H, Ar-H), 5.11 (d, J = 3.0 Hz, 1H, C4-H), 3.54 (s, 3H, OCH₃), 2.29 (s, 3H, CH₃) |

| ¹³C NMR | 174.8, 165.9, 146.0, 143.5, 137.9, 129.1, 100.5, 94.3, 54.0, 51.6, 17.7 | |

| 5-[4-(4-iodophenoxy)phenyl]pyrimidine-2,4,6-trione mdpi.com | ¹H NMR | 9.31 (s, broad, 2H), 7.95 (d, J = 8.6 Hz, 2H, H-Aryl), 7.72 (d, J = 9.0 Hz, 2H, H-Aryl), 6.92 (d, J = 9.0 Hz, 2H, H-Aryl), 6.87 (d, J = 8.6 Hz, 2H, H-Aryl), 3.16–2.44 (m, 12H, CH₂) |

| ¹³C NMR | 173.80, 164.31, 158.77, 151.62, 150.29, 138.66, 135.36, 131.05, 120.00, 118.05, 86.65, 85.42, 53.24, 49.46, 43.32, 40.53 | |

| 5-(4-Iodophenyl)tetrazolo[1,5-a]pyrimidine beilstein-journals.org | ¹H NMR | 9.78 (d, 1H), 8.18 (d, 1H), 8.12 (d, 2H, Ar-H), 8.00 (d, 2H, Ar-H) |

| ¹³C NMR | 164.2, 155.1, 135.7, 138.6, 135.8, 130.4, 129.4, 101.1, 110.7 |

Infrared (IR) Spectroscopy for Functional Group Identification

Infrared (IR) spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation. The IR spectrum of a pyrimidine derivative reveals characteristic absorption bands corresponding to specific bond vibrations.

For methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, the spectrum shows a strong absorption at 3453 cm⁻¹ which can be attributed to N-H stretching vibrations. mdpi.com The C=O group of the ester shows a characteristic stretching band at 1662 cm⁻¹, while aromatic C=C stretching vibrations appear around 1576 cm⁻¹. mdpi.com The presence of the C-O ether linkage, a key feature in this compound, would typically be observed in the 1250-1000 cm⁻¹ region. In this derivative, bands at 1196 and 1118 cm⁻¹ are noted. mdpi.com The IR spectrum of the parent molecule, pyrimidine, shows characteristic ring vibrations in the 1570-1395 cm⁻¹ range. researchgate.net

| Compound | IR Absorption Bands (νₘₐₓ, cm⁻¹) | Reference |

| Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate | 3453 (N-H), 2361, 1662 (C=O), 1576 (C=C, Ar), 1196 (C-O), 1118 (C-O) | mdpi.com |

| Uracil (2,4(1H,3H)-pyrimidinedione) | Shows characteristic absorptions for N-H, C=O, and C=C bonds typical of a pyrimidine ring structure. | nist.gov |

Mass Spectrometry (MS) for Molecular Weight and Fragmentation Analysis

Mass spectrometry (MS) is a powerful analytical tool that measures the mass-to-charge ratio (m/z) of ionized molecules. It is used to determine the molecular weight of a compound and can also provide structural information based on its fragmentation patterns.

For the derivative methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, the mass spectrum recorded using electrospray ionization (ESI) shows the molecular ion peak (M⁺) at an m/z of 389.2, which corresponds to the molecular weight of the compound and confirms its identity. mdpi.com In another example, high-resolution mass spectrometry (HRMS) of 2-(4-iodophenyl)quinoline provided a found m/z of 331.9925, which is consistent with its calculated value of 331.9936 for [M+H]⁺. rsc.org This high accuracy is crucial for confirming the elemental composition.

| Compound | Ionization Method | m/z (Observed) | Molecular Formula (Calculated m/z) | Reference |

| Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate | ESI | 389.2 (M⁺) | C₁₃H₁₃IN₂O₂S (388.23) | mdpi.com |

| 2-(4-Iodophenyl)quinoline | HRMS (ESI) | 331.9925 ([M+H]⁺) | C₁₅H₁₀IN (331.9936) | rsc.org |

Elemental Analysis for Compositional Verification

Elemental analysis provides the percentage composition of elements (typically carbon, hydrogen, and nitrogen) within a compound. This data is used to determine the empirical formula, which can then be compared with the molecular formula obtained from mass spectrometry to verify the compound's purity and composition.

For methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate, the calculated elemental composition for the formula C₁₃H₁₃IN₂O₂S is C 40.21%, H 3.37%, and N 7.20%. The experimentally found values were C 40.22%, H 3.38%, and N 7.22%, which are in excellent agreement with the calculated percentages, thus confirming the compound's composition and purity. mdpi.com Similarly, for 5-bromo-5-[4-(4-iodophenoxy)phenyl]pyrimidine-2,4,6-trione, the calculated analysis for C₁₀H₆BrIN₂O₃ was C 29.37%, H 1.48%, N 6.85%, and the found values were C 29.96%, H 1.48%, N 6.80%. mdpi.com

| Compound | Molecular Formula | Calculated (%) | Found (%) | Reference |

| Methyl 6-methyl-4-(4-iodophenyl)-1,2,3,4-tetrahydro-2-thioxo-5-pyrimidinecarboxylate | C₁₃H₁₃IN₂O₂S | C 40.21, H 3.37, N 7.20 | C 40.22, H 3.38, N 7.22 | mdpi.com |

| 5-Bromo-5-[4-(4-iodophenoxy)phenyl]pyrimidine-2,4,6-trione | C₁₀H₆BrIN₂O₃ | C 29.37, H 1.48, N 6.85 | C 29.96, H 1.48, N 6.80 | mdpi.com |

Computational and Theoretical Investigations of Iodophenoxypyrimidine Systems

Density Functional Theory (DFT) Studies for Electronic Structure and Molecular Geometry

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic properties and predict the three-dimensional structure of molecules like 2-(4-Iodophenoxy)pyrimidine. By calculating the electron density, DFT allows for the optimization of the molecular geometry to find its most stable energetic state.

Beyond geometry, DFT is used to explore the electronic landscape of the molecule. The distribution of electron density is visualized through the Molecular Electrostatic Potential (MEP), which identifies regions that are electron-rich (nucleophilic) and electron-poor (electrophilic). This is crucial for predicting how the molecule will interact with other chemical species.

Furthermore, Frontier Molecular Orbital (FMO) analysis provides insights into chemical reactivity. The energies of the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are calculated. The HOMO-LUMO energy gap (ΔE) is a key indicator of molecular stability and reactivity; a smaller gap generally implies higher reactivity. mtu.edu For pyrimidine (B1678525) derivatives, the introduction of different substituents can significantly alter this energy gap, thereby tuning the molecule's electronic behavior and reactivity.

Table 1: Representative Calculated Molecular Geometry Parameters for a Pyrimidine Derivative Core

| Parameter | Calculated Value (B3LYP/6-311++G(d,p)) |

|---|---|

| N1-C2 Bond Length (Å) | 1.37 |

| C5-C6 Bond Length (Å) | 1.39 |

| C4-N3-C2 Bond Angle (°) | 115.5 |

| N1-C6-C5 Bond Angle (°) | 122.8 |

Note: Data is illustrative for a pyrimidine core based on related structures and demonstrates typical outputs of DFT calculations.

Reaction Mechanism Elucidation through Computational Chemistry

Computational chemistry provides a virtual laboratory to explore the intricate steps of chemical reactions. For the synthesis of this compound and its analogs, theoretical investigations can elucidate the reaction mechanism, identify intermediates, and determine the energetics of transition states. This knowledge is vital for optimizing reaction conditions and improving yields.

While a specific computational study on the synthesis of this compound is not detailed in the available literature, mechanisms for the formation of related pyrimidine structures have been thoroughly investigated. For instance, the synthesis of pyrido[2,3-d]pyrimidines through multicomponent reactions has been mapped out using DFT. nih.gov These studies trace the reaction pathway through sequential steps such as Knoevenagel condensation, Michael addition, and intramolecular cyclization. nih.gov

For each step, computational methods can:

Identify Transition States (TS): These are the highest energy points along the reaction coordinate, representing the energy barrier that must be overcome for the reaction to proceed.

Calculate Activation Energies (Ea): The energy difference between the reactants and the transition state determines the reaction rate. A lower activation energy implies a faster reaction.

Characterize Intermediates: These are metastable species formed during the reaction.

Theoretical studies on the Biginelli reaction, a common method for synthesizing dihydropyrimidines, have revealed the detailed movement of atoms and electrons during the cyclization process. nih.gov By understanding the energy profile of the entire reaction, chemists can identify the rate-determining step and devise strategies, such as the use of specific catalysts, to overcome the highest energy barrier. rsc.orgresearchgate.net

Prediction of Spectroscopic Parameters

Computational methods are highly effective in predicting the spectroscopic signatures of molecules, which is invaluable for confirming their identity and interpreting experimental data. For this compound, key spectroscopic parameters can be calculated with considerable accuracy.

NMR Spectroscopy: The Gauge-Independent Atomic Orbital (GIAO) method is widely used to predict the 1H and 13C Nuclear Magnetic Resonance (NMR) chemical shifts. researchgate.net These calculations provide a theoretical spectrum that can be directly compared with experimental results, aiding in the assignment of complex spectra and confirming the molecular structure. Studies on various pyrimidine derivatives have shown an excellent correlation between GIAO-calculated and experimentally measured chemical shifts. researchgate.net

Vibrational Spectroscopy: DFT calculations can predict the infrared (IR) and Raman spectra by computing the vibrational frequencies of the molecule. Each calculated frequency corresponds to a specific vibrational mode, such as the stretching or bending of bonds. This theoretical spectrum helps in assigning the absorption bands observed in experimental IR and Raman spectra. researchgate.net

Electronic Spectroscopy: Time-Dependent DFT (TD-DFT) is employed to predict the electronic absorption spectra (UV-Vis). researchgate.net This method calculates the energies of electronic transitions from the ground state to various excited states. The results, often presented as absorption wavelengths (λmax) and oscillator strengths, help explain the color and photophysical properties of the compound and show good agreement with observed spectra. researchgate.net

Table 2: Illustrative Comparison of Experimental and Calculated 1H NMR Chemical Shifts (ppm) for a Pyrimidine Analog

| Proton | Experimental Shift (ppm) | Calculated Shift (GIAO/DFT) (ppm) |

|---|---|---|

| H-2 (pyrimidine) | 8.65 | 8.58 |

| H-4 (pyrimidine) | 7.30 | 7.25 |

| H-5 (phenyl) | 7.55 | 7.50 |

Note: Data is representative of the accuracy achieved for related pyrimidine compounds.

Structure-Reactivity Relationship (SRR) Studies

Structure-Reactivity Relationship (SRR) studies aim to connect a molecule's chemical structure with its reactivity. Computational chemistry provides a suite of "reactivity descriptors" derived from DFT calculations that can quantify this relationship. These descriptors allow for the systematic evaluation of how structural modifications, such as changing a substituent, impact the molecule's chemical behavior.

For iodophenoxypyrimidine systems, key computational descriptors include:

HOMO and LUMO Energies: The energy of the HOMO relates to the ability to donate electrons, while the LUMO energy relates to the ability to accept electrons.

Electrophilicity Index (ω): This index quantifies the ability of a molecule to act as an electrophile.

Fukui Functions: These descriptors identify which specific atoms within the molecule are most susceptible to nucleophilic or electrophilic attack.

By calculating these parameters for a series of related 2-(phenoxy)pyrimidine derivatives with different substituents on the phenyl ring (e.g., replacing iodine with bromine, chlorine, or fluorine), a quantitative structure-reactivity relationship (QSRR) can be established. For instance, studies on pyrimidine derivatives have shown that adding electron-withdrawing groups can lower the LUMO energy, making the molecule a better electron acceptor and potentially more reactive toward nucleophiles. nih.gov This predictive power is essential for designing new molecules with tailored reactivity for specific applications. researchgate.net

Conformational Analysis and Molecular Dynamics Simulations

The three-dimensional shape (conformation) and dynamic behavior of a molecule are critical to its function. For a flexible molecule like this compound, which has rotational freedom around the ether linkage (C-O-C), multiple conformations can exist.

Conformational Analysis: This involves systematically exploring the potential energy surface of the molecule to identify stable conformers (energy minima) and the energy barriers between them. This is often done by performing a "relaxed scan," where a specific dihedral angle—in this case, the one defining the twist between the pyrimidine and iodophenyl rings—is varied incrementally, and the energy is minimized at each step. Such analysis reveals the most likely shapes the molecule will adopt. Studies on similar bi-aryl ether systems have identified stable, low-energy conformations and the energetic cost of rotating between them. mdpi.com

Molecular Dynamics (MD) Simulations: While conformational analysis provides a static picture of stable states, MD simulations offer a dynamic view of molecular behavior over time. mdpi.comnih.gov In an MD simulation, the molecule is placed in a simulated environment (like a box of water molecules), and the motions of all atoms are calculated over a period of nanoseconds or longer. nih.gov

From an MD simulation, several properties can be analyzed:

Root Mean Square Deviation (RMSD): Tracks the stability of the molecule's conformation over time. A stable RMSD indicates that the molecule is not undergoing large structural changes. mdpi.com

Root Mean Square Fluctuation (RMSF): Identifies which parts of the molecule are most flexible.

Solvent Accessible Surface Area (SASA): Measures the exposure of the molecule to the solvent, which is important for understanding solubility and interactions. mdpi.com

Hydrogen Bonding: Analyzes the formation and lifetime of hydrogen bonds with solvent molecules or other solutes.

MD simulations can confirm whether the lowest-energy conformers found in DFT calculations are indeed stable in a dynamic, solvated environment and provide a deeper understanding of the molecule's flexibility and intermolecular interactions. nih.gov

Advanced Applications and Research Directions Beyond Biological Context

2-(4-Iodophenoxy)pyrimidine as a Key Intermediate in Complex Molecule Synthesis

The this compound scaffold is a valuable precursor in the synthesis of intricate molecular architectures, primarily due to the presence of the iodine substituent. This halogen atom serves as a versatile handle for a variety of carbon-carbon and carbon-heteroatom bond-forming reactions, most notably palladium-catalyzed cross-coupling reactions.

The utility of aryl iodides in transition-metal-catalyzed reactions is well-established, and this compound is no exception. It can readily participate in a range of coupling reactions, allowing for the introduction of diverse functional groups at the 4-position of the phenoxy ring. This capability is crucial for the construction of complex molecules with tailored properties. For instance, the pyrimidine (B1678525) moiety is a key component in many biologically active compounds, and the ability to modify the phenoxy group through cross-coupling reactions provides a pathway to novel derivatives with potentially enhanced activities.

The synthesis of various pyrimidine-embedded polyheterocycles often relies on strategies that can be adapted from the functionalization of iodo-substituted precursors. nih.gov Methodologies such as the Suzuki-Miyaura, Sonogashira, and Buchwald-Hartwig reactions can be employed to couple this compound with a wide range of partners, including boronic acids, terminal alkynes, and amines or alcohols, respectively. These reactions facilitate the creation of extended π-conjugated systems or the introduction of specific substituents to fine-tune the electronic and steric properties of the final molecule.

The following table provides a summary of potential cross-coupling reactions utilizing this compound as a key intermediate.

| Cross-Coupling Reaction | Coupling Partner | Resulting Bond | Potential Applications in Complex Molecule Synthesis |

| Suzuki-Miyaura | Organoboron compounds (e.g., boronic acids, boronic esters) | C-C | Synthesis of biaryl compounds, conjugated polymers, and complex natural product analogues. |

| Sonogashira | Terminal alkynes | C-C (alkynyl) | Construction of linear rigid structures, molecular wires, and precursors for cyclic compounds. |

| Buchwald-Hartwig | Amines, amides, carbamates | C-N | Synthesis of arylamines, which are prevalent in pharmaceuticals and organic electronic materials. |

| Heck | Alkenes | C-C (alkenyl) | Formation of substituted alkenes, important for the synthesis of natural products and pharmaceuticals. |

| Ullmann | Alcohols, thiols | C-O, C-S | Synthesis of diaryl ethers and thioethers, which are found in various bioactive molecules. |

These synthetic transformations underscore the importance of this compound as a foundational building block for accessing a diverse chemical space and constructing complex molecular frameworks.

Development of Novel Organic Reagents and Catalysts Utilizing Iodophenoxypyrimidine Scaffolds

The unique electronic and structural features of the iodophenoxypyrimidine scaffold make it an attractive platform for the development of novel organic reagents and catalysts. The pyrimidine ring, being an electron-deficient system, can influence the reactivity of the appended iodophenoxy group and participate in non-covalent interactions, which are crucial for catalysis.

The iodine atom in this compound can be exploited to develop new classes of halogen-bonding catalysts. Halogen bonding is a non-covalent interaction where an electrophilic region on a halogen atom interacts with a Lewis base. The strength of this interaction can be tuned by modifying the electronic properties of the scaffold. The electron-withdrawing nature of the pyrimidine ring can enhance the electrophilicity of the iodine atom, making it a more effective halogen bond donor. This property can be harnessed in organocatalysis for the activation of substrates in various organic transformations.

Furthermore, the iodophenoxypyrimidine scaffold can be incorporated into more complex ligand architectures for transition metal catalysis. The nitrogen atoms of the pyrimidine ring can act as coordination sites for metal centers, while the functionalized phenoxy group can provide steric bulk or additional binding sites. The ability to easily modify the phenoxy ring via the iodo group allows for the systematic tuning of the ligand's properties to optimize catalytic activity and selectivity.

The development of such reagents and catalysts is an active area of research, with the potential to provide new tools for organic synthesis. The modular nature of the iodophenoxypyrimidine scaffold, allowing for facile diversification, is a key advantage in the design and screening of new catalytic systems.

Applications in Materials Science for Functional Molecules

The incorporation of the this compound unit into larger molecular structures can lead to materials with interesting and useful properties for applications in materials science. The combination of a rigid pyrimidine core and a functionalizable phenoxy group allows for the design of molecules with specific electronic, optical, and self-assembly characteristics.

The extended π-systems that can be generated from this compound via cross-coupling reactions are of particular interest for organic electronics. These materials can exhibit semiconducting or conductive properties, making them suitable for use in organic light-emitting diodes (OLEDs), organic field-effect transistors (OFETs), and organic photovoltaic (OPV) devices. The pyrimidine moiety, being electron-deficient, can act as an electron-accepting unit in donor-acceptor type materials, which are often used to enhance charge separation and transport.

The presence of the iodine atom also offers a route to high-refractive-index materials. Organic materials containing heavy atoms like iodine tend to have higher refractive indices, which is a desirable property for applications in optics, such as in lenses and coatings.

Moreover, the ability of the pyrimidine unit to engage in specific intermolecular interactions, such as hydrogen bonding and π-π stacking, can be exploited to control the solid-state packing of these functional molecules. This control over the molecular arrangement is crucial for optimizing the performance of organic electronic devices.

Supramolecular Chemistry and Self-Assembly of Pyrimidine Derivatives

The principles of supramolecular chemistry, which involve the study of non-covalent interactions, are highly relevant to the applications of this compound and its derivatives. The pyrimidine ring is a versatile component for designing self-assembling systems due to its ability to participate in a variety of well-defined intermolecular interactions.

The nitrogen atoms of the pyrimidine ring are excellent hydrogen bond acceptors, allowing for the formation of predictable hydrogen-bonding networks. This property has been widely used in crystal engineering to construct supramolecular architectures with specific topologies and functionalities. nih.gov

In addition to hydrogen bonding, the iodine atom in this compound introduces the possibility of halogen bonding. As mentioned earlier, the iodine atom can act as a halogen bond donor, interacting with Lewis basic sites such as the nitrogen atoms of another pyrimidine ring or other functional groups. This directional and specific interaction can be used in conjunction with other non-covalent forces to guide the self-assembly of molecules into well-ordered one-, two-, or three-dimensional structures.

The interplay between hydrogen bonding, halogen bonding, and π-π stacking interactions involving the pyrimidine and phenoxy rings can lead to the formation of complex and functional supramolecular materials. These materials could find applications in areas such as molecular recognition, sensing, and the development of "smart" materials that respond to external stimuli. The self-assembly of pyrimidine derivatives is a powerful bottom-up approach to creating highly organized nanoscale structures.

Design and Synthesis of Photoactive or Luminescent Pyrimidine Compounds

Pyrimidine derivatives have been extensively investigated for their photoactive and luminescent properties. researchgate.net The electron-deficient nature of the pyrimidine ring makes it an excellent core for constructing molecules with intramolecular charge transfer (ICT) character, which is often a prerequisite for strong fluorescence. By attaching electron-donating groups to the pyrimidine scaffold, it is possible to create donor-acceptor systems that exhibit intense luminescence.

The this compound scaffold provides a convenient starting point for the synthesis of such photoactive compounds. The iodine atom can be replaced with various electron-donating or π-conjugated substituents through cross-coupling reactions. This allows for the fine-tuning of the absorption and emission properties of the resulting molecules. For example, coupling with arylamines or carbazole derivatives can lead to compounds that emit in the blue or green region of the visible spectrum.

The photophysical properties of these pyrimidine-based luminophores make them attractive for a range of applications, including:

Organic Light-Emitting Diodes (OLEDs): As emissive materials or hosts in the emissive layer.

Fluorescent Probes: For the detection of ions or small molecules.

Bioimaging: As fluorescent labels for biological molecules.

Photocatalysis: As photosensitizers in organic reactions.

The design of new luminescent pyrimidine compounds is an ongoing area of research, with the goal of achieving high quantum yields, tunable emission colors, and good photostability. The versatility of the this compound intermediate is a significant asset in this endeavor.

Concluding Remarks and Future Research Perspectives

Current Challenges in the Synthesis and Functionalization of Iodophenoxypyrimidine Derivatives

Another significant hurdle is the potential for competing reactions. The pyrimidine (B1678525) ring itself can be susceptible to various transformations under the conditions used for modifying the iodophenoxy group. The iodine atom, once introduced, is a versatile functional group, but its reactivity can also complicate subsequent synthetic steps. It is known to participate in numerous transition metal-catalyzed cross-coupling reactions, which, while useful, requires careful selection of catalysts and reaction conditions to avoid undesired coupling or de-iodination. tandfonline.comnih.gov The development of robust, high-yielding, and environmentally benign synthetic protocols remains a key objective for chemists in this field.

Table 1: Key Synthetic Challenges for Iodophenoxypyrimidine Derivatives

| Challenge | Description | Potential Impact |

|---|---|---|

| Regioselectivity | Controlling the specific position of iodine on the phenol (B47542) ring. | Low yields of the desired isomer; complex purification. |

| Harsh Conditions | Use of corrosive acids and excess reagents in traditional methods. | Environmental concerns; potential degradation of the pyrimidine core. tandfonline.com |

| Catalyst Reusability | Many conventional catalysts cannot be easily recovered and reused. tandfonline.com | Increased cost and waste generation. |

| Competing Reactions | Unwanted reactions involving the pyrimidine ring or premature reaction of the iodo group. | Formation of complex byproducts; reduced purity. |

| Purification | Separation of desired product from isomers and byproducts. | Time-consuming and costly downstream processing. |

Emerging Methodologies in Aryloxypyrimidine Chemistry

To overcome the challenges mentioned above, researchers are actively developing more efficient and sustainable synthetic methods. The field of aryloxypyrimidine chemistry is benefiting from broader advances in organic synthesis. One of the most promising areas is the use of iodine itself as a catalyst in various organic transformations, which presents a greener alternative to traditional transition metal catalysts. researchgate.net Iodine-catalyzed reactions can facilitate the formation of C-O and C-N bonds, which are fundamental to the assembly of aryloxypyrimidine scaffolds. researchgate.netresearchgate.net

Furthermore, modern synthetic strategies are increasingly employed. These include:

One-Pot, Multi-Component Reactions: These methods allow for the synthesis of complex molecules in a single step from multiple starting materials, reducing waste and improving efficiency. tandfonline.com

Microwave-Assisted Synthesis: The use of microwave irradiation can dramatically reduce reaction times and improve yields for the synthesis of heterocyclic compounds.

Green Chemistry Approaches: There is a growing emphasis on using environmentally friendly solvents like water, developing reusable catalysts, and minimizing the generation of hazardous waste. tandfonline.comtandfonline.com

Metal-Free Catalysis: Organocatalysis, using small organic molecules to catalyze reactions, is emerging as a powerful tool to avoid the costs and toxicity associated with heavy metals. organic-chemistry.org

These emerging methodologies hold the key to producing 2-(4-iodophenoxy)pyrimidine and its analogues more efficiently, economically, and sustainably.

Untapped Potential in Non-Biological Applications

While the biological activities of pyrimidine derivatives are extensively studied, the non-biological applications of this compound are largely unexplored. wjarr.commdpi.com The unique electronic properties conferred by the pyrimidine ring, combined with the versatile reactivity of the carbon-iodine bond, make this compound a highly attractive candidate for materials science and synthetic chemistry.

The iodoarene moiety is a cornerstone of modern synthetic chemistry, serving as a key substrate for a multitude of metal-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Heck). tandfonline.comnih.gov This positions this compound as a versatile building block for the synthesis of more complex, functional molecules. Its potential applications include:

Functional Materials: By replacing the iodine atom through cross-coupling reactions, polymers or macromolecules with tailored electronic and photophysical properties could be designed. Pyrazine derivatives, which are structurally related to pyrimidines, have been investigated for use as luminescent materials and semiconductors. researchgate.net

Coordination Chemistry: The nitrogen atoms in the pyrimidine ring can act as ligands, binding to metal ions. This could lead to the development of novel coordination polymers or metal-organic frameworks (MOFs) with potential applications in catalysis, gas storage, or sensing.

Organic Electronics: The electron-deficient nature of the pyrimidine ring suggests that derivatives of this compound could be investigated as components in organic light-emitting diodes (OLEDs) or organic photovoltaics (OPVs).

Table 2: Potential Non-Biological Applications

| Application Area | Rationale | Potential Outcome |

|---|---|---|

| Advanced Synthesis | The C-I bond is a versatile handle for cross-coupling reactions. tandfonline.comnih.gov | Access to a wide array of complex organic molecules and polymers. |

| Materials Science | Combination of a reactive site with a heteroaromatic core. | Development of novel luminescent materials, organic semiconductors, and MOFs. researchgate.net |

| Catalysis | Can serve as a ligand for metal catalysts or as a precursor to organocatalysts. | New catalytic systems for fine chemical synthesis. |

| Chemosensors | The pyrimidine core can be functionalized to selectively bind analytes. | Sensitive and selective detection of metal ions or organic pollutants. neist.res.in |

Interdisciplinary Research Opportunities

The future development of this compound and its derivatives will likely be driven by collaborations across different scientific disciplines. The inherent properties of this molecule create a natural bridge between several fields of research:

Chemistry and Materials Science: Synthetic chemists can design and create novel derivatives, while materials scientists can characterize their physical properties (e.g., conductivity, luminescence, thermal stability) and fabricate them into functional devices.

Organic and Inorganic Chemistry: The synthesis of new organometallic catalysts for the functionalization of the C-I bond or the use of the pyrimidine as a ligand in coordination chemistry requires expertise from both organic and inorganic chemists. aip.org

Computational and Experimental Chemistry: Theoretical modeling can predict the electronic and structural properties of new derivatives, guiding experimental chemists to synthesize the most promising candidates for specific applications, thus saving time and resources.

Pharmaceutical Science and Engineering: While this article focuses on non-biological aspects, the development of new synthetic routes could be applied to create novel drug candidates. This would necessitate collaboration with pharmacologists and chemical engineers to scale up production and evaluate biological activity. aip.orgnih.gov

By fostering these interdisciplinary collaborations, the scientific community can fully unlock the potential of this compound, transforming it from a simple chemical compound into a valuable platform for innovation in both fundamental and applied sciences.

Q & A

Basic Research Questions

Q. What are the recommended safety protocols for handling 2-(4-Iodophenoxy)pyrimidine in laboratory settings?

- Methodological Answer : Proper personal protective equipment (PPE), including nitrile gloves, lab coats, and safety goggles, must be worn. Conduct reactions in a fume hood to avoid inhalation of volatile byproducts. Waste containing iodine or pyrimidine derivatives should be segregated and disposed of via certified hazardous waste services. Cross-contamination risks can be minimized using filter tips for pipetting and dedicated glassware .

Q. How can the molecular structure of this compound be validated experimentally?

- Methodological Answer : Single-crystal X-ray diffraction (SC-XRD) is the gold standard for structural validation. Key parameters include bond lengths (e.g., C-I ~2.10 Å) and angles (e.g., pyrimidine ring planarity). Resonance effects in the acetamide group may shorten C-N bonds to ~1.32 Å, as observed in related compounds . Pair SC-XRD with NMR (¹H/¹³C/¹⁹F) and high-resolution mass spectrometry (HRMS) for cross-validation .

Advanced Research Questions

Q. What synthetic strategies optimize the yield of this compound under mild conditions?

- Methodological Answer : Metal-free coupling reactions using β-CF3 aryl ketones as precursors can achieve yields >85% at room temperature. Solvent selection (e.g., DMF or THF) and slow addition of iodophenol derivatives minimize side reactions. Monitor reaction progress via TLC (Rf ~0.5 in ethyl acetate/hexane 1:3). Post-synthesis, purify via column chromatography (silica gel, gradient elution) .

Q. How do electronic effects of the iodine substituent influence the reactivity of this compound in cross-coupling reactions?

- Methodological Answer : The iodine atom acts as a directing group, enhancing regioselectivity in Suzuki-Miyaura couplings. Its electron-withdrawing nature stabilizes transition states, favoring para-substitution. Use Pd(PPh₃)₄ as a catalyst with K₂CO₃ in dioxane/water (3:1) at 80°C. Contrast with bromo/chloro analogs to assess kinetic vs. thermodynamic control .

Q. What analytical approaches resolve contradictions in spectroscopic data for this compound derivatives?

- Methodological Answer : Discrepancies in ¹⁹F NMR shifts (Δδ >1 ppm) may arise from solvent polarity or aggregation. Use deuterated DMSO for polar derivatives and CDCl₃ for nonpolar analogs. For ambiguous HRMS peaks, employ tandem MS/MS to differentiate isotopic patterns (e.g., ¹²⁷I vs. ³⁵Cl/³⁷Cl interference) .

Q. How can computational modeling predict the bioactivity of this compound against kinase targets?

- Methodological Answer : Perform molecular docking (AutoDock Vina) using CDK2 or STAT3 crystal structures (PDB: 1HCL, 6NJS). Prioritize compounds with hydrogen bonds to hinge regions (e.g., Glu81/Lys129) and π-π stacking with Phe80. Validate predictions via in vitro kinase inhibition assays (IC₅₀ <10 µM indicates therapeutic potential) .

Data Interpretation and Experimental Design

Q. How should researchers design stability studies for this compound under varying pH conditions?

- Methodological Answer : Prepare buffered solutions (pH 1–13) and incubate samples at 37°C for 72 hours. Analyze degradation products via HPLC-UV (C18 column, acetonitrile/water gradient). Iodide release (detected via ion chromatography) indicates hydrolytic cleavage. Structure-property relationships can be modeled using Hammett plots .

Q. What strategies mitigate iodine sublimation during thermal characterization of this compound?

- Methodological Answer : Use sealed aluminum pans for differential scanning calorimetry (DSC) to prevent mass loss. For thermogravimetric analysis (TGA), employ a nitrogen purge (50 mL/min) and ramp temperatures slowly (2°C/min). Sublimation onset >200°C suggests thermal stability for pharmaceutical processing .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.